2-(4-bromo-3-fluorophenyl)ethan-1-ol

Catalog No.
S3386191
CAS No.
1331944-00-3
M.F
C8H8BrFO
M. Wt
219.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-bromo-3-fluorophenyl)ethan-1-ol

CAS Number

1331944-00-3

Product Name

2-(4-bromo-3-fluorophenyl)ethan-1-ol

IUPAC Name

2-(4-bromo-3-fluorophenyl)ethanol

Molecular Formula

C8H8BrFO

Molecular Weight

219.05 g/mol

InChI

InChI=1S/C8H8BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2

InChI Key

VPBFEQYMFNWDLC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CCO)F)Br

Canonical SMILES

C1=CC(=C(C=C1CCO)F)Br

2-(4-Bromo-3-fluorophenyl)ethan-1-ol is an organic compound characterized by the molecular formula C8H8BrFC_8H_8BrF and a molecular weight of approximately 217.04 g/mol. This compound features a phenyl ring with a bromine atom and a fluorine atom substituted at the para and meta positions, respectively, alongside an ethan-1-ol functional group. The unique arrangement of these substituents contributes to its distinct chemical properties and potential applications in various fields, particularly in medicinal chemistry and materials science.

  • Oxidation: The ethan-1-ol group can be oxidized to yield corresponding aldehydes or carboxylic acids, such as 2-(4-Bromo-3-fluorophenyl)ethanal or 2-(4-Bromo-3-fluorophenyl)ethanoic acid.
  • Reduction: The compound can undergo reduction reactions that may remove the bromine or fluorine substituents, leading to derivatives like 2-(4-Fluorophenyl)ethan-1-ol or 2-(4-Bromophenyl)ethan-1-ol.
  • Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines or thiols), resulting in new compounds such as 2-(4-Amino-3-fluorophenyl)ethan-1-ol.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution reactions.

The synthesis of 2-(4-bromo-3-fluorophenyl)ethan-1-ol typically involves:

  • Bromination and Fluorination: Starting with a suitable phenyl derivative, bromination and fluorination are performed to introduce the halogen atoms at the desired positions on the aromatic ring.
  • Grignard Reaction: The brominated and fluorinated phenyl compound is then reacted with ethylene oxide in a Grignard reaction to form the ethan-1-ol group. This reaction is often conducted under controlled temperatures using solvents like diethyl ether or tetrahydrofuran .

The unique structure of 2-(4-bromo-3-fluorophenyl)ethan-1-ol lends itself to various applications:

  • Medicinal Chemistry: Due to its potential biological activity, it could serve as a lead compound in drug discovery processes targeting specific diseases.
  • Material Science: Its unique chemical properties may also allow it to be used in developing new materials with specific functionalities.

Several compounds share structural similarities with 2-(4-bromo-3-fluorophenyl)ethan-1-ol. Here are notable examples:

Compound NameKey Features
2-(4-Bromo-3-chlorophenyl)ethan-1-olContains chlorine instead of fluorine
2-(4-Bromo-3-methylphenyl)ethan-1-olContains a methyl group instead of fluorine
2-(4-Fluoro-3-bromophenyl)ethan-1-olPositions of bromine and fluorine are swapped

Uniqueness

The uniqueness of 2-(4-bromo-3-fluorophenyl)ethan-1-ol lies in its specific substitution pattern of bromine and fluorine atoms on the phenyl ring. This arrangement can significantly influence its reactivity and chemical behavior compared to similar compounds, making it particularly valuable for targeted synthetic applications where these properties are essential.

XLogP3

2.3

Dates

Modify: 2024-04-14

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